For instance, the synthesis of optically active 2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its stereoisomers was achieved through a novel ring-opening reaction of optically active oxiranes. [] This method showcased the possibility of stereocontrolled synthesis, leading to the production of specific isomers.
Another study focused on developing water-soluble prodrugs of the antifungal agent 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456). [] Quaternary triazolium salts were synthesized and evaluated, ultimately leading to the selection of 4-acetoxymethyl-1-[(2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-[2-oxo-3-[4-(1H-1-terazolyl)phenyl]-1-imidazolidinyl]butyl]-1H-1,2,4-triazolium chloride (TAK-457) as a suitable prodrug candidate.
For example, the crystal structure of cis-2-sec-butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole) revealed that the two molecules in the asymmetric unit differ primarily in the conformation of the methoxy-phenylpiperazine moiety. [] Notably, the dichlorophenylethoxytriazole moiety exhibited similar geometry to the dichlorophenylethoxyimidazole geometry observed in other antifungal azoles like miconazole, econazole, and ketaconazole.
For example, studies on optically active antifungal azoles like 2-[(1R,2R)-2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl) propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H, 4H)-1,2,4-triazolone (TAK-187) revealed that the (1R,2R) stereoisomer exhibited the most potent antifungal activity among its isomers. [] Further investigation demonstrated that TAK-187 strongly and selectively inhibited sterol synthesis in Candida albicans compared to rat liver cells, suggesting a potential mechanism of action.
For instance, developing water-soluble prodrugs for antifungal agents like TAK-456 highlighted the importance of solubility as a critical factor for achieving desirable pharmaceutical formulations. [] By synthesizing and evaluating various quaternary triazolium salts, researchers could identify derivatives with improved solubility profiles, making them suitable for injectable formulations.
Preliminary research suggests that certain 2-(1H-1,2,4-triazol-1-yl)ethanethioamide derivatives exhibit moderate activity against Mycobacterium tuberculosis. [] While further investigation is needed, this finding opens up possibilities for developing novel anti-tuberculosis agents.
Several 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, structurally related to 2-(1H-1,2,4-triazol-1-yl)ethanethioamide, have shown potent in vitro cytotoxic activity against MCF-7 and HCT-116 cancer cell lines. [] Notably, some compounds exhibited improved selectivity towards cancer cells compared to the reference drug doxorubicin.
Numerous studies have focused on developing 2-(1H-1,2,4-triazol-1-yl)ethanethioamide derivatives as selective inhibitors of heme oxygenase-1 (HO-1) and HO-2. [, ] This enzyme plays a crucial role in heme catabolism and is implicated in various physiological and pathological processes.
{4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) is an ultrapotent and selective inhibitor of monoacylglycerol lipase (MAGL). [] This enzyme plays a vital role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). JJKK-048 demonstrated significant analgesic effects in mouse models without causing cannabimimetic side effects at low doses.
3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016) is a pyrazolotriazine derivative that acts as a selective inverse agonist of the GABAA receptor α5 subtype. [] This compound enhanced cognitive performance in animal models, suggesting its potential as a therapeutic target for cognitive disorders.
Benzoxazepin inhibitors containing the 1H-1,2,4-triazol-1-yl moiety have been developed as selective inhibitors of the phosphoinositide 3-kinase α-isoform (PI3Kα). [] This enzyme is a key regulator of cell growth and survival, and its dysregulation is implicated in cancer. These inhibitors show promise as potential anticancer agents.
2-Arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives represent a novel class of potential fungicides. [] These compounds exhibited excellent in vitro antifungal activities against five common plant pathogens, surpassing the efficacy of commercial fungicides tebuconazole and difenoconazole.
S-Derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols have demonstrated promising anti-hypoxic activity in preclinical models. [] These compounds increased the lifespan of rats subjected to acute hypoxia with hypertension, suggesting their potential for treating hypoxic conditions.
Certain 2-(1H-1,2,4-triazol-1-yl)ethanethioamide derivatives, particularly those containing ferrocene moieties, have exhibited plant growth regulatory activities. [] While the specific mechanisms remain to be elucidated, these findings highlight the potential applications of these compounds in agriculture.
Coordination polymers (CPs) incorporating 4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid) as a ligand have shown potential as fluorescent probes. [] These CPs exhibited selective fluorescence quenching in the presence of Fe3+ ions, indicating their potential for sensing applications.
Several 2-(1H-1,2,4-triazol-1-yl)ethanethioamide derivatives, particularly those containing nitro and azido groups, have been investigated as potential energetic materials due to their high nitrogen content and potential for rapid energy release. [, ] These studies have led to the development of compounds with promising detonation properties and improved safety profiles compared to traditional primary explosives.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6